2-(4-Iodobenzyl)isoindoline-1,3-dione
Overview
Description
“2-(4-Iodobenzyl)isoindoline-1,3-dione” is a compound with the molecular formula C15H10INO2 . It has been used in the development of various bioactive molecules .
Synthesis Analysis
A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis
The crystal structure, packing, and Hirshfeld analysis of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives were studied . All single crystal structures of these isoindoline-1,3-dione were shown to have a monoclinic system .Chemical Reactions Analysis
The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.15 . It is a solid at room temperature .Scientific Research Applications
Comprehensive Analysis of 2-(4-Iodobenzyl)isoindoline-1,3-dione Applications
Synthesis of Isoindoline Derivatives: Isoindoline-1,3-dione derivatives are synthesized using various catalysts, including phthalimide-N-sulfonic acid. The process has been optimized to produce a range of molecules for different applications .
Anticancer Activity: These derivatives have shown promise in anticancer research. For instance, they have been tested against blood cancer cell lines like K562 and Raji, showing a significant loss of cell viability with increasing concentrations of the compound .
Drug Synthesis Intermediates: Substituted isoindolines are crucial intermediates in drug synthesis. They are present in many synthetic compounds and natural products with a broad spectrum of biological activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-iodophenyl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZGVQEIUGHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobenzyl)isoindoline-1,3-dione |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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